molecular formula C12H12N2O B2461476 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one CAS No. 1531671-31-4

1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B2461476
CAS No.: 1531671-31-4
M. Wt: 200.241
InChI Key: CPZRUVUCDAEGGV-UHFFFAOYSA-N
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Description

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest for research and development.

Preparation Methods

The synthesis of 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method includes the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, which is then reacted with ethanone to yield the target compound . Another method involves the use of 1H-imidazole-2-carbaldehyde as a starting material, which undergoes a series of reactions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

1-(1-methyl-5-phenylimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)12-13-8-11(14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRUVUCDAEGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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